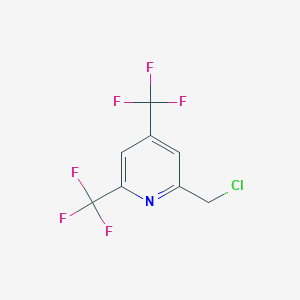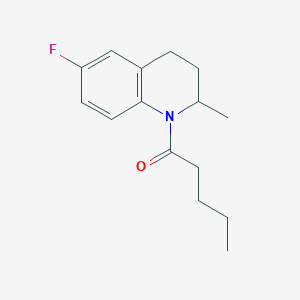![molecular formula C13H12 B14166149 2-[(E)-prop-1-enyl]naphthalene CAS No. 51051-94-6](/img/structure/B14166149.png)
2-[(E)-prop-1-enyl]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-prop-1-enyl]naphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound features a naphthalene ring substituted with a prop-1-enyl group in the (E)-configuration. Naphthalenes are known for their aromatic properties and are widely used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-prop-1-enyl]naphthalene can be achieved through several methods. One common approach involves the Heck reaction, where a naphthalene derivative undergoes a palladium-catalyzed coupling with a prop-1-enyl halide under basic conditions. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like triethylamine or potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide or toluene, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions or other coupling reactions that provide high yields and purity. The choice of catalyst, base, and solvent can be optimized to ensure efficient production. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions: 2-[(E)-prop-1-enyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the prop-1-enyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can introduce nitro or sulfonic acid groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Naphthalene derivatives with hydroxyl or carbonyl groups.
Reduction: 2-propyl-naphthalene.
Substitution: 1-nitronaphthalene, 1-sulfonaphthalene.
科学研究应用
2-[(E)-prop-1-enyl]naphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its aromatic structure and ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(E)-prop-1-enyl]naphthalene involves its interaction with molecular targets through its aromatic ring and prop-1-enyl group. The compound can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the prop-1-enyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
相似化合物的比较
Naphthalene: The parent compound with no substituents.
1-methylnaphthalene: A naphthalene derivative with a methyl group at the 1-position.
2-methylnaphthalene: A naphthalene derivative with a methyl group at the 2-position.
Comparison: 2-[(E)-prop-1-enyl]naphthalene is unique due to the presence of the prop-1-enyl group in the (E)-configuration, which imparts distinct chemical and physical properties. Unlike simple naphthalene or its methyl derivatives, this compound can participate in additional chemical reactions due to the presence of the double bond in the prop-1-enyl group. This makes it a versatile compound for various synthetic and research applications.
属性
CAS 编号 |
51051-94-6 |
|---|---|
分子式 |
C13H12 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
2-[(E)-prop-1-enyl]naphthalene |
InChI |
InChI=1S/C13H12/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h2-10H,1H3/b5-2+ |
InChI 键 |
VTBGENTZANWBTA-GORDUTHDSA-N |
手性 SMILES |
C/C=C/C1=CC2=CC=CC=C2C=C1 |
规范 SMILES |
CC=CC1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


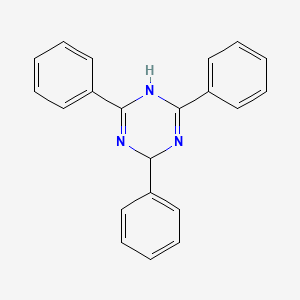
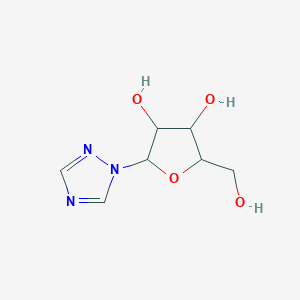
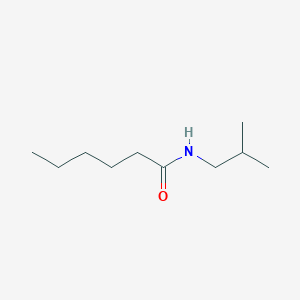
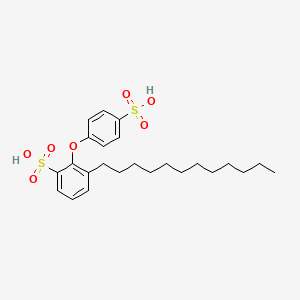
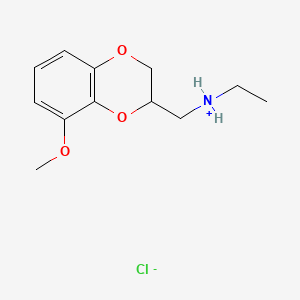
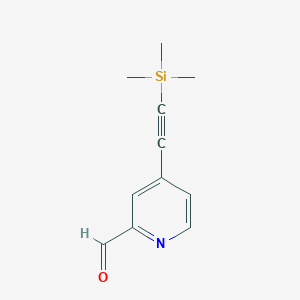
![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
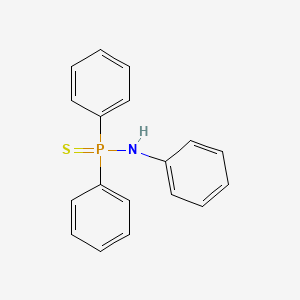

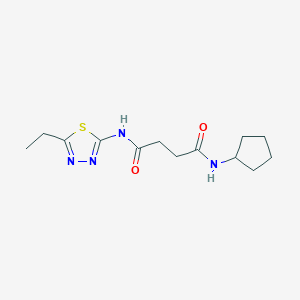
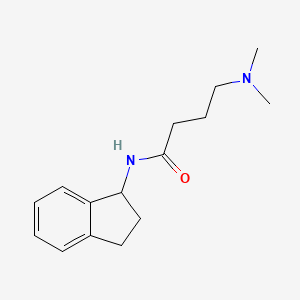
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
